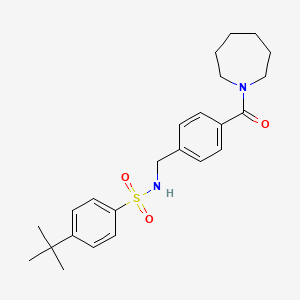

N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[4-(azepane-1-carbonyl)phenyl]methyl]-4-tert-butylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O3S/c1-24(2,3)21-12-14-22(15-13-21)30(28,29)25-18-19-8-10-20(11-9-19)23(27)26-16-6-4-5-7-17-26/h8-15,25H,4-7,16-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDYFOWGBMRUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide typically involves multiple steps, including the formation of the azepane ring, the introduction of the benzyl group, and the sulfonamide formation. Common reagents used in these steps may include:

Azepane ring formation: This can be achieved through cyclization reactions involving amines and haloalkanes.

Benzyl group introduction: Benzylation reactions using benzyl halides and suitable bases.

Sulfonamide formation: Reaction of amines with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides, bases, acids, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, sulfonamide derivatives have demonstrated effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics .

Neuroprotective Effects

Preliminary studies suggest that compounds within the benzamide class can have neuroprotective effects, particularly against neurodegenerative diseases such as Parkinson's disease. The ability of these compounds to stabilize dopamine levels in the brain points to their potential use in treating or managing neurological disorders .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. The general method includes:

- Step 1 : Formation of the azepane ring through cyclization reactions involving appropriate precursors.

- Step 2 : Coupling the azepane derivative with a benzyl halide to introduce the benzyl group.

- Step 3 : Sulfonamide formation through reaction with a sulfonyl chloride.

This synthetic pathway allows for the introduction of various functional groups that can enhance the biological activity of the compound.

Case Study: Anticancer Activity

In a study examining the anticancer effects of sulfonamide derivatives, researchers found that specific structural modifications led to increased potency against breast cancer cells. The study highlighted how this compound could serve as a lead compound for further development into anticancer drugs .

Case Study: Neuroprotection

Another research effort focused on the neuroprotective capabilities of related benzamide compounds, demonstrating their effectiveness in preventing neuronal cell death induced by oxidative stress. The results suggested that this compound might be beneficial in developing treatments for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Adamantane-Based Sulfonamides

Compounds such as N-((3s,5s,7s)-Adamantan-1-yl)-4-chloro-N-(4-(diethylamino)benzyl)benzenesulfonamide (, Compound 22) share a sulfonamide backbone but replace the azepane-carbonyl-benzyl group with adamantane and diethylamino substituents. For instance, adamantane derivatives in showed high synthetic yields (71–92%) and were evaluated as CB2 inverse agonists, suggesting that bulky substituents enhance receptor selectivity .

Indole-Based Sulfonamides

highlights 4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)benzenesulfonamide (Compound 11), which incorporates an indole moiety. The electron-withdrawing chloro-benzoyl group may enhance antimicrobial activity compared to the tert-butyl group, which is purely hydrophobic. Compound 11 demonstrated potent antimicrobial effects, indicating that electron-deficient aromatic systems improve bioactivity in certain contexts .

Structural Analogues with tert-Butyl Substituents

4-(tert-Butyl)-N-(tert-butyldimethylsilyl)benzenesulfonamide ()

This compound shares the tert-butyl group but replaces the azepane-benzyl moiety with a silyl-protected amine. The tert-butyldimethylsilyl (TBS) group is a common protecting group in synthesis, highlighting the tert-butyl sulfonamide’s utility as a synthetic intermediate. The target compound’s lack of silylation may improve metabolic stability in vivo .

Bosentan-Related Compound ()

The bosentan analog 4-(tert-Butyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2′-bipyrimidin)-4-yl]benzenesulfonamide features a bipyrimidine substituent, enabling endothelin receptor antagonism. This contrasts with the azepane-carbonyl-benzyl group, suggesting that heterocyclic appendages (e.g., pyrimidine) are critical for specific receptor interactions, whereas azepane may target alternative pathways .

Molecular Properties

| Compound | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|

| Target Compound | ~460–480 (est.) | Azepane-carbonyl-benzyl, tert-butyl | High lipophilicity, flexibility |

| Adamantane Derivative (Compound 22) | 487.1 | Adamantane, chloro, diethylamino | Rigid, CB2 selectivity |

| Bosentan Analog | ~550–600 (est.) | tert-Butyl, bipyrimidine | Endothelin receptor antagonism |

Biological Activity

N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide is a sulfonamide compound characterized by its complex structure, which includes a benzene ring, a tert-butyl group, and an azepane moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and antitumor properties.

Chemical Structure and Properties

The molecular formula for this compound is . The molecular weight is approximately 348.44 g/mol. Below is a summary of its structural components:

| Component | Description |

|---|---|

| Benzene Ring | Provides hydrophobic character |

| Tert-butyl Group | Enhances lipophilicity and stability |

| Azepane Moiety | Contributes to biological activity |

| Sulfonamide Group | Imparts pharmacological properties |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have been reported to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro assays demonstrated that a related sulfonamide compound reduced cell viability in breast cancer cell lines by approximately 70% at a concentration of 10 µM after 48 hours of treatment. This suggests that structural modifications in the sulfonamide class can enhance anticancer efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Sulfonamides are known to exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Research Findings:

- A study comparing various sulfonamide derivatives found that compounds with similar structures to this compound showed IC50 values ranging from 30 to 60 µg/mL against COX-2, indicating promising anti-inflammatory activity.

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been investigated. For example, virtual screening studies have shown that certain derivatives bind effectively to the active sites of acetylcholinesterase, suggesting potential applications in neurodegenerative diseases.

Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cell viability reduction (70%) | |

| Anti-inflammatory | COX-2 IC50: 30-60 µg/mL | |

| Enzyme Inhibition | Binding to acetylcholinesterase |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamides:

| Structural Feature | Impact on Activity |

|---|---|

| Tert-butyl Group | Increases lipophilicity |

| Azepane Ring | Enhances interaction with targets |

| Sulfonamide Group | Essential for pharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.